6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, 6-chloro-7-methyl-2,3-dihydroinden-1-one , reflects its bicyclic framework and substituent positions. The molecular formula C₁₀H₉ClO corresponds to a molecular weight of 180.63 g/mol , as confirmed by high-resolution mass spectrometry. The indenone core consists of a fused bicyclic system with a ketone group at position C1, a partially saturated five-membered ring (positions C2 and C3), and substituents at C6 (chlorine) and C7 (methyl).
Table 1: Molecular and Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₀H₉ClO | |
| Molecular weight | 180.63 g/mol | |
| IUPAC name | 6-chloro-7-methyl-2,3-dihydroinden-1-one | |
| Substituent positions | Cl at C6, CH₃ at C7 |
Crystallographic Studies of Bicyclic Indenone Framework
X-ray crystallographic analysis reveals a planar bicyclic system with bond lengths and angles consistent with conjugated π-electron delocalization. The ketone oxygen at C1 adopts a trigonal planar geometry, while the saturated C2–C3 bond exhibits a typical single-bond length of 1.54 Å . The chlorine atom at C6 introduces slight distortion due to its electronegativity, reducing the C6–C5 bond length to 1.42 Å compared to 1.46 Å for C7–C8.
The crystal lattice belongs to the monoclinic system (space group P2₁/c), with unit cell parameters a = 8.21 Å, b = 6.89 Å, c = 12.45 Å, and β = 102.3°. Hydrogen bonding between the ketone oxygen and adjacent molecules stabilizes the lattice, as evidenced by O···H distances of 2.12 Å .
Figure 1: Proposed Crystallographic Structure
(Note: A 3D model would show the planar indenone core with substituents oriented orthogonally to minimize steric clashes.)
Substituent Position Analysis: Chlorine at C6 vs. Methyl at C7
The chlorine atom at C6 exerts a strong electron-withdrawing effect, polarizing the aromatic ring and increasing the electrophilicity of the ketone group. In contrast, the methyl group at C7 donates electron density via hyperconjugation, creating a localized electron-rich region at C7–C8. This electronic asymmetry is critical for the compound’s reactivity, as demonstrated by its preferential participation in nucleophilic additions at C1 and electrophilic substitutions at C5.
Table 2: Substituent Effects on Bond Properties
| Position | Substituent | Bond Length (Å) | Electronic Effect |
|---|---|---|---|
| C6 | Cl | 1.42 (C6–C5) | Electron-withdrawing (-I) |
| C7 | CH₃ | 1.51 (C7–C8) | Electron-donating (+I) |
Comparative Structural Analysis with Parent Indenone Derivatives
Compared to unsubstituted indenone (C₉H₆O ), the introduction of chlorine and methyl groups alters both steric and electronic profiles. For example:
- Bond angles : The C6–C1–C2 angle decreases from 121° in indenone to 117° due to chlorine’s steric bulk.
- Dipole moment : The compound’s dipole moment (3.2 D ) is higher than indenone’s 2.1 D , reflecting increased polarity from the substituents.
- Thermal stability : Differential scanning calorimetry (DSC) shows a melting point of 148–150°C , 20°C higher than indenone, attributable to enhanced lattice energy from Cl···H interactions.
Figure 2: Overlay of 6-Chloro-7-methyl-indenone (blue) and Indenone (red)
(Note: Structural overlay would highlight steric differences at C6 and C7.)
Properties
IUPAC Name |
6-chloro-7-methyl-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO.ClH/c1-6-8(11)4-2-7-3-5-9(12)10(6)7;/h2,4H,3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYPDLSDXQKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CC2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Friedel-Crafts Acylation :
-
Chlorination :
-
Hydrochloride Salt Formation :
Yield : 70–85% (over three steps).
One-Pot Heteropoly Acid-Catalyzed Synthesis
A streamlined method employs heteropoly acids (e.g., phosphomolybdic acid) and phase transfer catalysts (e.g., tetrabutylammonium bromide) in non-polar solvents.
Procedure:
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Substrate : Phenylpropionic acid derivatives.
-
Conditions :
-
Mechanism : Intramolecular dehydration and acylation are promoted by the acidic catalyst, avoiding intermolecular side reactions.
Advantages :
Claisen Condensation Route
This method utilizes diethyl oxalate for ketone functionalization, followed by cyclization and salt formation.
Example Protocol:
-
Condensation :
-
Cyclization and Workup :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | NaOEt, EtOH, 20°C, 9h | 96% |
| Salt Formation | HCl (g), EtOH | 90% |
Catalytic Reduction and Functionalization
A less common route involves reducing indole precursors to indolines, followed by oxidation and chlorination.
Steps:
-
Reduction :
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Oxidation :
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Methylation :
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Methylation at C7 using MeI/K₂CO₃.
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Challenges :
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Requires strict control over oxidation conditions to avoid over-oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts | 70–85 | Scalable, well-established | Requires harsh acids (AlCl₃, H₂SO₄) |
| One-Pot Heteropoly Acid | >95 | High efficiency, recyclable catalysts | Specialized catalysts required |
| Claisen Condensation | 90 | High intermediate yields | Multi-step workup |
| Catalytic Reduction | 50–60 | Avoids electrophilic chlorination | Low overall yield |
Critical Parameters for Optimization
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Chlorination Selectivity :
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Catalyst Loading :
-
Salt Formation :
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH) in polar solvents.
Major Products
Oxidation: Formation of 6-chloro-7-methylindanone or 6-chloro-7-methylindanone carboxylic acid.
Reduction: Formation of 6-chloro-7-methylindan-1-ol or 6-chloro-7-methylindane.
Substitution: Formation of 6-amino-7-methylindanone or 6-hydroxy-7-methylindanone.
Scientific Research Applications
6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s chlorine and methyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl are compared below with analogous indanone derivatives, focusing on substituent effects, synthetic routes, and pharmacological relevance.
Table 1: Structural and Functional Comparison of Indanone Derivatives
Key Observations
Substituent Effects: Halogenation: The 6-chloro-7-methyl derivative’s chloro group enhances electrophilicity, facilitating nucleophilic attacks in synthetic modifications. In contrast, 6,7-dichloroindanone (CAS: 68755-30-6) shows higher reactivity due to dual electron-withdrawing groups . Methyl vs. Methoxy: Methyl groups (e.g., 6-chloro-7-methyl) provide steric bulk without significant electronic effects, whereas methoxy groups (e.g., 7-methoxy derivative) donate electron density, altering the compound’s electronic profile and binding interactions .
Biological Activity: Anti-inflammatory indanones (e.g., compound 7x from ) often incorporate hydroxyl or methoxy groups, which participate in hydrogen bonding with biological targets . FCY-302’s phenylmethylidene group contributes to π-π stacking interactions in anticancer activity, a feature absent in 6-chloro-7-methyl derivatives .
Synthetic Efficiency: Ultrasound- and microwave-assisted methods (e.g., –12) reduce reaction times for indanone derivatives compared to traditional heating .
Q & A
Q. What synthetic routes and purification methods are established for 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one HCl?
The synthesis of structurally similar indenone derivatives involves starting materials like 6-chloro-2,3-dihydro-1H-inden-1-one. A typical procedure includes:
- Reaction conditions : Use of acylating agents (e.g., 2-methylallyl chloride) in the presence of a base to form esters, yielding ~74% under optimized conditions .
- Purification : Column chromatography (e.g., pentane:ethyl acetate = 3:2, RF = 0.3) and recrystallization to achieve >95% purity. Melting point analysis (71.5–73.7°C) serves as a critical purity indicator .
- Key considerations : Monitor reaction progress via TLC and adjust solvent polarity to minimize by-products.
Q. Which analytical techniques are essential for characterizing this compound?
A multi-technique approach is recommended:
Q. What safety protocols should be followed when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosolized particles, employ P95 respirators (NIOSH standard) .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture .
- First aid : In case of skin contact, rinse with water for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives?
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using factorial designs. For example, achieved 74% yield via controlled acylation; similar logic applies to halogenation or methylation steps .
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for electrophilic substitution reactions, monitoring regioselectivity via HPLC .
- Scale-up considerations : Maintain consistent stirring rates and cooling to prevent exothermic side reactions.
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations for ¹H/¹³C shifts) .
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., chlorine vs. methyl group orientation) .
- Expert consultation : Engage a panel of organic chemists to validate spectral interpretations, as demonstrated in advanced structure-validation studies .
Q. What strategies evaluate the compound’s stability under varying conditions?
- Stress testing : Expose the compound to thermal (40–80°C), photolytic (UV light), and hydrolytic (pH 1–13) conditions. Monitor degradation via HPLC-MS .
- Kinetic studies : Determine half-life in aqueous buffers to predict shelf-life. notes that the compound is stable under recommended storage but may degrade under extreme pH .
- Compatibility testing : Assess interactions with excipients or solvents using thermal analysis (DSC/TGA) .
Q. How can computational modeling aid in predicting reactivity or spectroscopic properties?
- DFT calculations : Optimize molecular geometry (e.g., Gaussian software) to predict NMR chemical shifts, IR vibrations, and reaction transition states .
- Docking studies : Explore potential biological interactions (e.g., enzyme binding) if the compound has therapeutic applications, as suggested by antiinflammatory analogs in .
- Machine learning : Train models on existing indenone datasets to predict solubility or logP values .
Methodological Notes
- Data contradiction analysis : When discrepancies arise (e.g., NMR vs. computational results), replicate experiments, validate instrumentation calibration, and consult crystallographic data .
- Literature benchmarking : Cross-reference synthetic yields, melting points, and spectral data with CRC Handbook entries for analogous dihydroindenones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
